日光素

描述

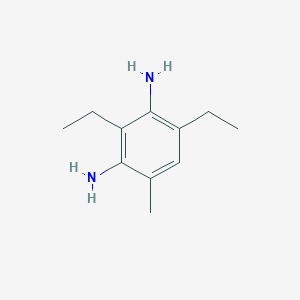

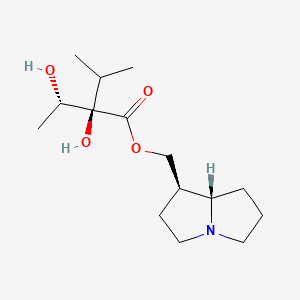

Heliovicine is a compound with the molecular formula C15H27NO4 and a molecular weight of 285.38 g/mol . It is a type of alkaloid and is typically found in powder form . The compound is sourced from the herbs of Heliotropium curassavicum .

Synthesis Analysis

The synthesis of Heliovicine has been reported in the context of the phytochemical investigation of the whole plant of Pardoglossum cheirifolium . In this study, a new pyrrolizidine alkaloid was isolated along with three known compounds of the same class, including Heliovicine .Chemical Reactions Analysis

While specific chemical reactions involving Heliovicine are not detailed in the search results, it’s important to note that the sensitivity analysis of a system of chemical reactions involves determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations .Physical And Chemical Properties Analysis

Heliovicine is a type of alkaloid and is typically found in powder form . It has a molecular weight of 285.38 g/mol .科学研究应用

分离和结构测定

旋花科草本植物Heliotropium spathulatum的吡咯里西啶类生物碱

从旋花科草本植物Heliotropium spathulatum中分离出日光素和其他吡咯里西啶类生物碱并确定其结构。该结构是通过光谱方法确定的 (Roeder 等人,1991 年)。

从Heliotropium floridum中分离的生物活性生物碱

这项研究还从Heliotropium floridum中分离出日光素和其他吡咯里西啶单酯生物碱并确定了它们的结构。结构阐明是使用高分辨率核磁共振、质谱和化学反应完成的 (Reina 等人,1997 年)。

生物活性

从农场到生物活性化合物来源的Heliotropium indicum L.

这项综合研究报告了在Heliotropium indicum L.中存在各种植物化学物质,包括吡咯里西啶类生物碱,如日光素。该植物表现出多种生物活性,例如抗菌、抗癌和抗炎特性。然而,日光素在这些活动中的具体作用尚未分离 (Sarkar 等人,2021 年)。

从Pardoglossum cheirifolium中分离的吡咯里西啶类生物碱

除了日光素外,还从Pardoglossum cheirifolium的整株植物中分离出其他吡咯里西啶类生物碱。该研究旨在鉴定新化合物及其结构,但没有深入探讨日光素的具体应用 (Benamar 等人,2021 年)。

安全和危害

作用机制

Target of Action

It is known that heliovicine belongs to the class of compounds known as pyrrolizidine alkaloids . These alkaloids are known to interact with various biological targets, but the specific targets for Heliovicine remain to be elucidated.

Biochemical Pathways

Pyrrolizidine alkaloids, the class of compounds to which Heliovicine belongs, are known to affect various biochemical pathways . .

生化分析

Biochemical Properties

Heliovicine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in the pyrrolizidine alkaloid biosynthetic pathway, such as ornithine decarboxylase and pyrrolizidine synthase . These interactions are essential for the synthesis and modification of heliovicine, influencing its stability and activity within biological systems. Additionally, heliovicine has been shown to bind to specific proteins, potentially affecting their function and stability .

Cellular Effects

Heliovicine exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, heliovicine can modulate the activity of key signaling molecules such as protein kinases and transcription factors, leading to changes in gene expression patterns . This modulation can result in altered cellular functions, including proliferation, differentiation, and apoptosis. Furthermore, heliovicine has been shown to affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of heliovicine involves several key interactions at the molecular level. Heliovicine binds to specific biomolecules, including enzymes and proteins, through hydrogen bonding and hydrophobic interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the specific target and context. For example, heliovicine has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of pyrrolizidine alkaloids, thereby regulating their production . Additionally, heliovicine can influence gene expression by interacting with transcription factors and modulating their activity, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of heliovicine can change over time due to its stability, degradation, and long-term impact on cellular function. Heliovicine has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the specific experimental conditions and cell types used. In vitro studies have shown that prolonged exposure to heliovicine can lead to changes in cellular metabolism, gene expression, and overall cell viability . These temporal effects highlight the importance of carefully monitoring and controlling experimental conditions when studying heliovicine in laboratory settings.

Dosage Effects in Animal Models

The effects of heliovicine can vary with different dosages in animal models. Studies have shown that low doses of heliovicine can have beneficial effects on cellular function and metabolism, while high doses can lead to toxic or adverse effects . For example, low doses of heliovicine have been found to enhance cellular proliferation and differentiation, whereas high doses can induce apoptosis and cell death . These dosage-dependent effects highlight the importance of optimizing the dosage of heliovicine in animal studies to achieve the desired outcomes while minimizing potential toxicity.

Metabolic Pathways

Heliovicine is involved in several metabolic pathways, including the pyrrolizidine alkaloid biosynthetic pathway. It interacts with enzymes such as ornithine decarboxylase and pyrrolizidine synthase, which are essential for its synthesis and modification . Additionally, heliovicine can influence metabolic flux by interacting with enzymes involved in other metabolic pathways, thereby affecting the levels of various metabolites within cells . These interactions highlight the complex role of heliovicine in cellular metabolism and its potential impact on overall metabolic homeostasis.

Transport and Distribution

Heliovicine is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been found to interact with membrane transporters, facilitating its uptake and distribution within cells . Additionally, heliovicine can bind to specific proteins, influencing its localization and accumulation within different cellular compartments . These transport and distribution mechanisms are crucial for the proper functioning of heliovicine within biological systems and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of heliovicine is an important aspect of its activity and function. Heliovicine has been found to localize to specific cellular compartments, including the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct heliovicine to specific organelles

属性

IUPAC Name |

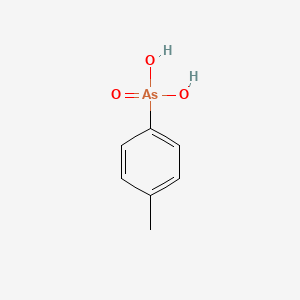

[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12-,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQSLRZZOVFVHJ-PWNZVWSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68473-85-8 | |

| Record name | Heliovicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068473858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HELIOVICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1FR34Y6JP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。